1-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride
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Overview
Description
1-(Trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further substituted with a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1-(trifluoromethyl)-1H-pyrazole with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The trifluoromethyl group can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Catalysts such as palladium and copper may be used to facilitate certain reactions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
1-(Trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects . The sulfonyl chloride group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds and modulation of biological activity .
Comparison with Similar Compounds
Trifluoromethanesulfonyl chloride: Shares the trifluoromethyl and sulfonyl chloride groups but lacks the pyrazole ring.
1-(Trifluoromethyl)-1H-pyrazole: Lacks the sulfonyl chloride group but contains the trifluoromethyl and pyrazole moieties.
Uniqueness: 1-(Trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride is unique due to the combination of the trifluoromethyl group, pyrazole ring, and sulfonyl chloride group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C4H2ClF3N2O2S |
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Molecular Weight |
234.59 g/mol |
IUPAC Name |
2-(trifluoromethyl)pyrazole-3-sulfonyl chloride |
InChI |
InChI=1S/C4H2ClF3N2O2S/c5-13(11,12)3-1-2-9-10(3)4(6,7)8/h1-2H |
InChI Key |
NIABCIAHNQPZHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)C(F)(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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